



Application Notes and Protocols for the Purification of the Sws1 Protein Complex

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SWS1	
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Introduction

The **Sws1** protein, and its associated complex (known in Saccharomyces cerevisiae as the Shu complex), plays a crucial role in the homologous recombination (HR) pathway of DNA repair. This complex is essential for maintaining genomic stability and is implicated in the cellular response to DNA damaging agents. In budding yeast, the Shu complex is a heterotetramer composed of Shu1, Shu2, Csm2, and Psy3. These proteins work in concert to promote the formation of the Rad51 nucleofilament, a key step in the repair of DNA double-strand breaks. The human homolog of Shu2, **SWS1**, forms a complex with SWSAP1, highlighting the conserved nature of this DNA repair pathway.

These application notes provide detailed protocols for the purification of the **Sws1**/Shu protein complex from both native yeast sources and recombinant expression systems. Additionally, we present available quantitative data and visualize the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the available quantitative data related to the purification and characterization of the **Sws1**/Shu complex and its components. It is important to note that detailed quantitative data such as protein yield per gram of cells is not consistently reported in the literature.

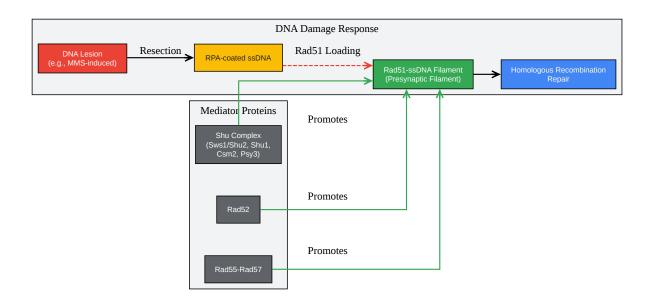


Comple x/Protei n	Organis m	Express ion System	Purificat ion Method(s)	Purity	Molecul ar Mass (kDa)	Oligome ric State	Referen ce
Shu complex (Psy3, Csm2, Shu1, Shu2)	S. cerevisia e	E. coli	Affinity Chromat ography, Gel Filtration	>95%	~100	Monomer	[1]
Csm2- Psy3	S. cerevisia e	E. coli	Affinity, Heparin, Size- Exclusion	High	~55	Heterodi mer	[2]
SWSAP1 -SWS1	Human	Recombi nant	Size- Exclusion Chromat ography	Not specified	~40.5	Heterodi mer	[3]

Signaling Pathway and Experimental Workflow Sws1/Shu Complex in Homologous Recombination

The **Sws1**/Shu complex functions as a mediator in the homologous recombination pathway, specifically in the assembly of the Rad51 filament on single-stranded DNA (ssDNA) that is coated with Replication Protein A (RPA). This process is crucial for the repair of DNA lesions and the restart of stalled replication forks. The complex is thought to act in concert with other HR factors like Rad52 and the Rad55-Rad57 heterodimer to overcome the inhibitory effect of RPA and facilitate the nucleation and elongation of the Rad51 filament.





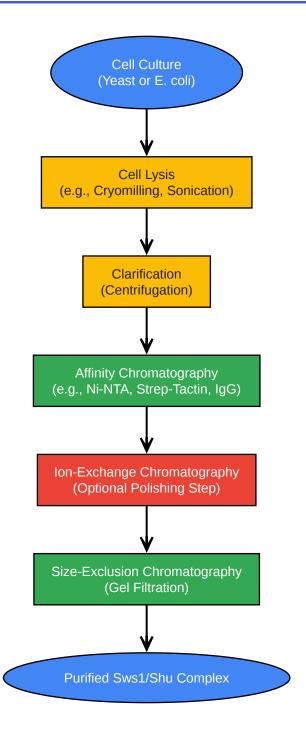
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Caption: Role of the Shu complex in Rad51 filament formation.

General Workflow for Sws1/Shu Complex Purification

The purification of the **Sws1**/Shu complex, whether from native yeast cells or a recombinant source, generally follows a multi-step chromatographic process. The workflow begins with cell lysis to release the proteins, followed by an initial affinity capture step. Subsequent purification steps, such as ion-exchange and size-exclusion chromatography, are employed to achieve high purity.





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Caption: General experimental workflow for protein complex purification.

Experimental Protocols

Protocol 1: Purification of Recombinant Shu Complex from E. coli

Methodological & Application



This protocol is adapted from methodologies used for the successful purification of the recombinant S. cerevisiae Shu complex.[1] It involves the co-expression of all four subunits in E. coli with an affinity tag on one of the proteins.

- 1. Expression Vector Construction:
- Clone the open reading frames of SHU1, SHU2, CSM2, and PSY3 into a suitable coexpression vector system.
- Incorporate a hexahistidine (His6) tag at the N-terminus of one of the subunits (e.g., Shu2) for affinity purification.
- 2. Protein Expression:
- Transform the expression vector into an appropriate E. coli strain (e.g., BL21(DE3)).
- Grow the cells in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression with 0.2-0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG)
 and continue to grow the culture at a reduced temperature (e.g., 16-20°C) for 12-16 hours.
- Harvest the cells by centrifugation and store the pellet at -80°C.
- 3. Cell Lysis and Clarification:
- Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.
- 4. Affinity Chromatography:
- Apply the clarified lysate to a pre-equilibrated Ni-NTA affinity column.
- Wash the column extensively with Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).



- Elute the bound protein complex with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).
- 5. Size-Exclusion Chromatography:
- Concentrate the eluted fractions and load onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with Gel Filtration Buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
- Collect fractions and analyze by SDS-PAGE to identify those containing the purified Shu complex.
- Pool the pure fractions, concentrate, and store at -80°C.

Protocol 2: Tandem Affinity Purification (TAP) of Native Shu Complex from S. cerevisiae

This protocol outlines a general strategy for purifying the native Shu complex from yeast using a TAP tag. This method is advantageous for isolating endogenously expressed complexes.

- 1. Strain Generation:
- Generate a yeast strain where one of the Shu complex subunits (e.g., Shu2) is C-terminally tagged with a TAP tag at its endogenous locus. The TAP tag typically consists of a Calmodulin Binding Peptide (CBP) and a Protein A domain, separated by a TEV protease cleavage site.
- 2. Yeast Culture and Harvest:
- Grow the TAP-tagged yeast strain in a large volume of appropriate media (e.g., YPD) to an OD600 of 1.5-2.0.
- Harvest the cells by centrifugation, wash with water, and flash-freeze the cell pellet in liquid nitrogen.
- 3. Cryo-milling and Lysis:



- Disrupt the frozen cell pellet by cryo-milling to generate a fine powder.
- Resuspend the yeast powder in TAP Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1.5 mM MgCl2, 0.1% NP-40, 1 mM DTT, and protease inhibitors).
- Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.
- 4. First Affinity Purification (IgG Resin):
- Incubate the clarified lysate with IgG-coupled Sepharose beads for 2 hours at 4°C with gentle rotation.
- Wash the beads extensively with TAP Lysis Buffer.
- Elute the complex by cleavage with TEV protease in TEV Cleavage Buffer (10 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1% NP-40, 0.5 mM EDTA, 1 mM DTT) for 2 hours at 16°C.
- 5. Second Affinity Purification (Calmodulin Resin):
- Add Calmodulin Binding Buffer (10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM imidazole, 1 mM Mg-acetate, 2 mM CaCl2, 0.1% NP-40, 10 mM β-mercaptoethanol) to the TEV eluate.
- Incubate with Calmodulin affinity resin for 1 hour at 4°C.
- Wash the beads with Calmodulin Binding Buffer.
- Elute the purified complex with Calmodulin Elution Buffer (10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM imidazole, 1 mM Mg-acetate, 0.1% NP-40, 10 mM β-mercaptoethanol, 2 mM EGTA).
- 6. Analysis:
- Analyze the final eluate by SDS-PAGE and silver staining or mass spectrometry to confirm the presence of all Shu complex subunits.

Concluding Remarks



The protocols provided herein offer a comprehensive guide for the purification of the **Sws1**/Shu protein complex. The choice between recombinant expression and purification from a native source will depend on the specific research goals, such as the need for large quantities of protein for structural studies versus the desire to study the endogenously formed complex with its native post-translational modifications. The successful purification of this complex is a critical step for in-depth biochemical and structural analyses, which will further elucidate its role in DNA repair and genome maintenance, and potentially inform the development of novel therapeutic strategies.

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- To cite this document: BenchChem. [Application Notes and Protocols for the Purification of the Sws1 Protein Complex]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371987#protocol-for-purification-of-the-sws1protein-complex]

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